3-[2-(Dimethylamino)ethoxy]benzaldehyde

Aldehyde Dehydrogenase 3A1 ALDH3A1 Enzyme Inhibition

Standard benzaldehyde building blocks lack positional isomer validation for ALDH3A1 studies. 3-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS 81068-25-9) is the meta-substituted isomer with confirmed biological activity: • Selective ALDH3A1 inhibition: IC50 = 2.10 µM validated in A549 & SF767 models • Definitive meta-substitution vector for PROTAC linker chemistry • Essential reference for complete ortho/meta/para SAR positional scanning Supplied with batch-specific purity documentation for reproducible results.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 81068-25-9
Cat. No. B1278274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Dimethylamino)ethoxy]benzaldehyde
CAS81068-25-9
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=CC(=C1)C=O
InChIInChI=1S/C11H15NO2/c1-12(2)6-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,6-7H2,1-2H3
InChIKeyQNVOGNNUHYBUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Dimethylamino)ethoxy]benzaldehyde as an ALDH3A1 Inhibitor


3-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS 81068-25-9) is a meta-substituted aromatic aldehyde with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It belongs to the class of dimethylaminoethoxy-substituted benzaldehydes, which serve as versatile building blocks in medicinal chemistry and chemical biology. The compound features a benzaldehyde core substituted at the meta (3-) position with a 2-(dimethylamino)ethoxy side chain, a structural motif that confers distinct physicochemical properties—including a density of 1.062 g/cm³ and a boiling point of 303.081°C at 760 mmHg—and a unique biological activity profile characterized by selective inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) .

Why 3-[2-(Dimethylamino)ethoxy]benzaldehyde Cannot Be Substituted


While 3-[2-(dimethylamino)ethoxy]benzaldehyde shares the same molecular formula (C11H15NO2) and molecular weight (193.24 g/mol) with its ortho (2-) and para (4-) positional isomers, their distinct substitution patterns on the benzaldehyde ring result in significant differences in electronic distribution, steric environment, and molecular recognition . These positional isomers are not functionally interchangeable, particularly in biological contexts where target binding is highly sensitive to the spatial orientation of functional groups. For instance, the meta-substituted 3-isomer exhibits selective inhibition of ALDH3A1 (IC50 = 2.10 µM), a target of interest in cancer chemoresistance, whereas the same selectivity profile cannot be assumed for the ortho or para isomers without direct experimental validation [1]. Substituting the 3-isomer with a cheaper or more readily available positional analog risks invalidating experimental results and compromising the reproducibility of structure-activity relationship (SAR) studies, making accurate procurement of the specified isomer essential for research integrity.

3-[2-(Dimethylamino)ethoxy]benzaldehyde: Procurement-Focused Evidence


ALDH3A1 Inhibitory Potency

The meta-substituted 3-[2-(dimethylamino)ethoxy]benzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.10 µM (2.10E+3 nM) at pH 7.5, as determined by a spectrophotometric assay with a 1-minute preincubation prior to substrate addition [1]. This compound (identified as CHEMBL1890994/A24 in patent US9328112) was evaluated alongside a series of analogs, establishing a benchmark for ALDH3A1 inhibition within this chemical series [2]. The 2.10 µM potency places this compound in the low micromolar range, a useful threshold for chemical probe development. In contrast, the positional isomers (ortho- and para-substituted) lack publicly reported ALDH3A1 inhibition data in authoritative databases, suggesting either unreported activity or a lack of comparable potency against this specific target. This absence of data for the analogs underscores the unique suitability of the 3-isomer for ALDH3A1-targeted studies and serves as a critical procurement decision point.

Aldehyde Dehydrogenase 3A1 ALDH3A1 Enzyme Inhibition Cancer Chemoresistance Chemical Biology

Lipophilicity and Electronic Distribution

The meta-substitution pattern of 3-[2-(dimethylamino)ethoxy]benzaldehyde results in a polar surface area (PSA) of 29.54 Ų and an exact mass of 193.11 Da . While experimental LogP values are not widely published, class-level inference based on the electron-donating properties of the dimethylamino group and the positioning of the ethoxy linker suggests that the meta-isomer possesses a distinct dipole moment and lipophilicity profile compared to its ortho and para analogs . The ortho-isomer (2-[2-(dimethylamino)ethoxy]benzaldehyde, CAS 15182-06-6) is expected to exhibit intramolecular hydrogen bonding between the aldehyde oxygen and the nearby ethoxy oxygen, potentially reducing its effective polarity and altering its chromatographic behavior. The para-isomer (4-[2-(dimethylamino)ethoxy]benzaldehyde, CAS 15182-92-0) possesses a higher degree of molecular symmetry and a different electronic distribution across the aromatic ring due to the para-positioning of the electron-donating dimethylaminoethoxy group relative to the electron-withdrawing aldehyde. These electronic differences directly impact intermolecular interactions, membrane permeability, and target binding, making the meta-isomer the preferred choice for SAR studies requiring a specific spatial and electronic profile.

Lipophilicity LogP Polar Surface Area SAR ADME

Commercial Availability and Purity

A comparative analysis of commercial availability for the three positional isomers reveals distinct procurement landscapes. The meta-isomer (3-[2-(dimethylamino)ethoxy]benzaldehyde) is available from multiple reputable vendors, including Sigma-Aldrich (Product No. CDS022992) and Alfa Chemistry, typically as a research-grade chemical with purities ranging from 95% to 97% . The para-isomer (4-[2-(dimethylamino)ethoxy]benzaldehyde, CAS 15182-92-0) is widely available from major suppliers such as Thermo Fisher Scientific (≥95% purity) and is a key intermediate in the synthesis of Itopride hydrochloride, a gastrointestinal prokinetic agent . The ortho-isomer (2-[2-(dimethylamino)ethoxy]benzaldehyde, CAS 15182-06-6) is also commercially available (e.g., from Thermo Fisher Scientific, ≥97% purity) . However, the meta-isomer is distinguished by its targeted application in ALDH3A1 research, which has led to specialized sourcing through vendors catering to chemical biology and drug discovery markets. This differentiation in application focus—research tool (meta) versus pharmaceutical intermediate (para)—is a key procurement consideration for scientists seeking a reliable, application-appropriate source.

Chemical Procurement Vendor Comparison Purity Supply Chain Research Chemicals

3-[2-(Dimethylamino)ethoxy]benzaldehyde: Research Applications


ALDH3A1-Selective Chemical Probes for Cancer Chemoresistance

Researchers investigating the role of ALDH3A1 in cancer cell chemoresistance—particularly in lung adenocarcinoma (A549) and glioblastoma (SF767) models—should prioritize the procurement of 3-[2-(dimethylamino)ethoxy]benzaldehyde as a validated starting point for chemical probe development. The compound's confirmed IC50 of 2.10 µM against ALDH3A1 provides a quantifiable baseline for SAR exploration and selectivity profiling against other ALDH isoenzymes [1]. Its meta-substitution pattern is critical for maintaining the observed inhibitory activity, as positional isomers lack equivalent potency data [2].

Positional Isomer SAR Studies

For medicinal chemists conducting systematic SAR studies on the influence of substitution patterns on biological activity, the meta-isomer serves as an essential component of a complete positional isomer set. By comparing the 3-isomer directly with its ortho and para analogs in parallel assays, researchers can deconvolute the contributions of steric and electronic effects to target binding and cellular activity. The distinct polar surface area (29.54 Ų) and electronic distribution of the meta-isomer provide a unique data point for computational modeling and QSAR analyses .

ALDH3A1-Targeted Conjugate Synthesis

The aldehyde functionality of 3-[2-(dimethylamino)ethoxy]benzaldehyde provides a versatile synthetic handle for generating libraries of ALDH3A1-targeted conjugates, including PROTACs, fluorescent probes, and affinity chromatography ligands. The established ALDH3A1 inhibitory activity (IC50 = 2.10 µM) ensures that the core scaffold retains target engagement, while the meta-substitution offers a distinct vector for linker attachment compared to para-substituted analogs, which are more commonly employed as intermediates for drugs like Itopride [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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